5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine and methoxy groups, along with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The structure of this compound allows for various interactions with biological targets, making it a subject of interest for further research and development.
The compound can be synthesized through various chemical methods, which have been documented in scientific literature. It is often derived from brominated pyrimidine precursors and piperazine derivatives, emphasizing the importance of synthetic organic chemistry in its production.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine belongs to the class of bromopyrimidine derivatives. These compounds are characterized by their pyrimidine core, which is commonly involved in biological activity, particularly as enzyme inhibitors and in the development of therapeutic agents.
The synthesis of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine features a pyrimidine ring with the following substituents:
The molecular formula for this compound is , with a molecular weight of approximately 284.17 g/mol. The compound exhibits distinct spectral characteristics, which can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions:
These reactions often require specific catalysts or reagents to proceed efficiently, and reaction conditions must be optimized for maximum yield.
The mechanism of action for 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine involves its interaction with biological targets such as enzymes or receptors:
These interactions can modulate the activity of enzymes or receptors, leading to biological effects that are currently being investigated in pharmacological studies.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine is typically a solid at room temperature, exhibiting specific melting points depending on purity levels.
The compound is soluble in polar solvents like dimethyl sulfoxide (DMSO) but may exhibit varying solubility in non-polar solvents. Its stability under different pH conditions is crucial for its application in biological systems.
Analytical techniques such as high-performance liquid chromatography (HPLC) can be utilized to assess purity levels, while mass spectrometry provides information on molecular weight and fragmentation patterns.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:
The construction of the 5-bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine scaffold (CAS 885267-38-9, MW 273.13 g/mol, C₉H₁₃BrN₄O) primarily relies on sequential nucleophilic aromatic substitution (SNAr) reactions. Two principal methodologies dominate the synthesis:
Direct SNAr on Halogenated Pyrimidines: The most efficient route involves reacting 5-bromo-2,4-dichloropyrimidine with piperazine in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving selective substitution at the C2 position due to its superior leaving group ability. Subsequent methoxylation at C4 using sodium methoxide in methanol yields the title compound in 68–72% overall purity (NLT 98% by HPLC) [2] .
Boc-Protected Intermediate Strategy: For piperazines bearing sensitive functional groups, a protected approach employs 1-Boc-piperazine and 5-bromo-2,4-dichloropyrimidine in the presence of diisopropylethylamine (DIPEA). After C2 substitution, the C4 chloride undergoes methoxylation, followed by Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane. This method affords a 65% isolated yield but requires additional purification steps [4] [9].
Table 1: Comparison of Synthetic Methods for Core Scaffold
Method | Reagents & Conditions | Yield (%) | Purity | Advantages |
---|---|---|---|---|
Direct SNAr | Piperazine/THF/0°C → NaOMe/MeOH/RT | 72 | NLT 98% | Fewer steps, higher efficiency |
Boc-Protected Intermediate | 1-Boc-piperazine/DIPEA → NaOMe → TFA/DCM | 65 | 97% | Compatible with sensitive piperazines |
Bromination and methoxylation are critical for regiochemical control and downstream derivatization:
Bromination Position Control: Electrophilic bromination at C5 is optimized using N-bromosuccinimide (NBS) in acetonitrile at 60°C. This exploits the electron-rich character imparted by the C4 methoxy group, achieving >95% selectivity for 5-bromo regioisomers. Alternative methods (e.g., Br₂/FeBr₃) cause decomposition of the piperazine ring [2] [6].
Methoxylation Agents: Sodium methoxide in methanol remains optimal for C4 methoxylation (24 h, 65°C, 88% yield). Competitive pathways like over-substitution or demethylation are mitigated by avoiding elevated temperatures (>80°C) and using anhydrous conditions. Tetrahydrofuran (THF) or dimethylformamide (DMF) solvents diminish yields by 15–20% due to solvolysis side reactions [6] .
The C5-bromo and N1-piperazine positions serve as handles for diversification:
Nucleophilic Substitution at Piperazine:The secondary amine of the piperazine ring undergoes alkylation/acylation under mild conditions (K₂CO₃, DMF, 50°C). Derivatives like 5-bromo-4-methoxy-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 141302-36-5) and 2-[4-(5-bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 849021-42-7) are synthesized in 70–85% yields. Sterically hindered electrophiles (e.g., tert-butyl bromoacetate) require phase-transfer catalysts [3] [9].
Pd-Catalyzed Cross-Coupling at C5:Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) generates biaryl derivatives like 4-methoxy-2-(piperazin-1-yl)-5-(pyridin-3-yl)pyrimidine (75–82% yield). Buchwald-Hartwig amination facilitates C–N bond formation with aryl amines, yielding inhibitors of inflammatory caspases with IC₅₀ values <100 nM [5] [8].
Table 2: Key Derivatives and Their Applications
Derivative | CAS Number | Molecular Weight | Synthetic Route | Reported Application |
---|---|---|---|---|
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | 141302-36-5 | 257.14 g/mol | N-Alkylation | Intermediate for kinase inhibitors |
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol | 849021-42-7 | 287.16 g/mol | N-Functionalization | Solubility-enhancing motif |
5-Bromo-2-[4-(oxan-4-yl)piperazin-1-yl]pyrimidine | 172899238 (CID) | 327.22 g/mol | N-Arylation | Caspase inhibitor scaffold [8] |
Fig. 1: Derivitization Pathways of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
Core Scaffold (885267-38-9) │ ├─ Piperazine N-Functionalization → Alkylated/Acylated Derivatives (e.g., 141302-36-5) │ └─ C5 Cross-Coupling → Biaryl/Heteroaryl Derivatives (e.g., Caspase Inhibitors [8])
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3